molecular formula C15H21NO3 B12845826 tert-Butyl (2-(1-ethoxyvinyl)phenyl)carbamate

tert-Butyl (2-(1-ethoxyvinyl)phenyl)carbamate

Cat. No.: B12845826
M. Wt: 263.33 g/mol
InChI Key: OTNVDHHMPDMOEG-UHFFFAOYSA-N
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Description

tert-Butyl (2-(1-ethoxyvinyl)phenyl)carbamate: is an organic compound with the molecular formula C15H21NO3. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its unique structure, which includes a tert-butyl group, an ethoxyvinyl group, and a phenyl ring. It is used in various scientific research applications due to its interesting chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2-(1-ethoxyvinyl)phenyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-(1-ethoxyvinyl)phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to prevent any side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems helps in scaling up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2-(1-ethoxyvinyl)phenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-butyl (2-(1-ethoxyvinyl)phenyl)carbamate is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and the development of enzyme inhibitors. It is also used in the synthesis of biologically active molecules .

Medicine: In medicinal chemistry, this compound is used in the development of new drugs and therapeutic agents. It is particularly useful in the synthesis of compounds with potential anti-inflammatory and anti-cancer properties .

Industry: In the industrial sector, this compound is used in the production of polymers and other materials. It is also used as an intermediate in the synthesis of agrochemicals and other specialty chemicals .

Mechanism of Action

The mechanism of action of tert-butyl (2-(1-ethoxyvinyl)phenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. This interaction can lead to the inhibition of specific biochemical pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Comparison: tert-Butyl (2-(1-ethoxyvinyl)phenyl)carbamate is unique due to its ethoxyvinyl group, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it exhibits different reactivity patterns in oxidation, reduction, and substitution reactions. This uniqueness makes it valuable in various scientific research applications .

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

tert-butyl N-[2-(1-ethoxyethenyl)phenyl]carbamate

InChI

InChI=1S/C15H21NO3/c1-6-18-11(2)12-9-7-8-10-13(12)16-14(17)19-15(3,4)5/h7-10H,2,6H2,1,3-5H3,(H,16,17)

InChI Key

OTNVDHHMPDMOEG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=C)C1=CC=CC=C1NC(=O)OC(C)(C)C

Origin of Product

United States

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